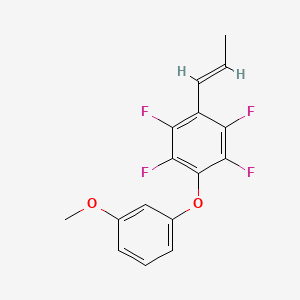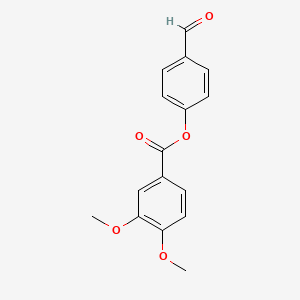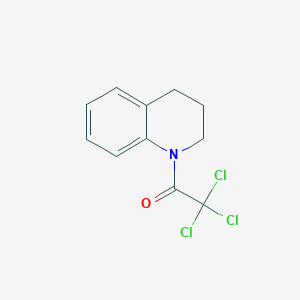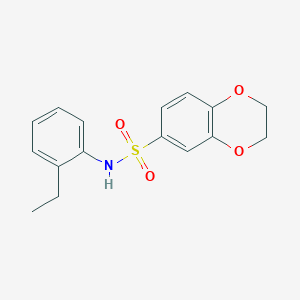
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as PFBT and is widely used in the field of materials science and organic chemistry. PFBT is a highly fluorinated compound that possesses excellent thermal and chemical stability, making it an ideal candidate for various applications in research.
作用机制
The mechanism of action of PFBT is not fully understood, but it is believed to interact with various biological molecules such as proteins and enzymes. PFBT has been shown to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Biochemical and Physiological Effects:
PFBT has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which could have potential applications in the treatment of various diseases such as cancer and cardiovascular disease. PFBT has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
PFBT has several advantages for use in lab experiments. It is highly stable and does not degrade under harsh conditions, making it an ideal candidate for various experiments. PFBT is also highly soluble in various solvents, making it easy to handle and manipulate in the lab. However, PFBT is also highly fluorinated, which can make it difficult to analyze using certain analytical techniques.
未来方向
There are several future directions for the research and development of PFBT. One potential area of research is the development of novel materials and devices using PFBT as a building block. PFBT could also be used in the development of new sensors and analytical techniques for the detection of various chemicals and gases. Another area of research is the potential therapeutic applications of PFBT, particularly in the treatment of cancer and inflammatory conditions.
Conclusion:
In conclusion, 1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene is a highly fluorinated compound that has gained significant attention in scientific research due to its unique properties. It has been extensively researched for its potential applications in various fields of science, including materials science, organic chemistry, and biochemistry. PFBT has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the research and development of PFBT, and it is likely to continue to be an important compound in scientific research for years to come.
合成方法
The synthesis of PFBT can be achieved through a multi-step process that involves the reaction of various chemical reagents. The most common method involves the reaction of 2,3,4,5,6-pentafluorophenol with 3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-2-propene to produce PFBT.
科学研究应用
PFBT has been extensively researched for its potential applications in various fields of science. It has been used as a building block for the synthesis of novel materials such as polymers, liquid crystals, and organic semiconductors. PFBT has also been used in the development of sensors for the detection of various chemicals and gases. Its unique properties make it an ideal candidate for the development of high-performance materials for various applications.
属性
IUPAC Name |
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O2/c1-3-5-11-12(17)14(19)16(15(20)13(11)18)22-10-7-4-6-9(8-10)21-2/h3-8H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDMOKKDJUXNCI-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)
![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)